molecular formula C11H19N3O3 B2744330 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde CAS No. 294848-57-0

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde

Cat. No.: B2744330
CAS No.: 294848-57-0
M. Wt: 241.291
InChI Key: FSUKATATKNNKPJ-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a synthetically versatile building block designed for pharmaceutical research and the development of novel heterocyclic systems. Its structure incorporates a piperazine ring, a key pharmacophore found in numerous bioactive molecules, which is differentially functionalized with a morpholino carbonyl group and an aldehyde moiety . The aldehyde group provides a highly reactive handle for chemical transformations, enabling its use in nucleophilic addition reactions and the formation of Schiff bases, which are crucial for constructing more complex molecular architectures . The morpholine and carbonyl components can influence the molecule's physicochemical properties, such as solubility and conformational flexibility, making it a valuable scaffold for medicinal chemistry programs aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . Piperazine derivatives are prominent in therapeutic areas, with research highlighting their application in developing agents for conditions such as diabetes and as inhibitors for various enzymes and receptors . The bifunctional nature of this compound makes it particularly useful for exploring structure-activity relationships and for the synthesis of targeted chemical libraries. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c15-10-13-3-1-12(2-4-13)9-11(16)14-5-7-17-8-6-14/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUKATATKNNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
Recent studies have highlighted the potential of piperazine derivatives, including 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde, as antidiabetic agents. Research indicates that derivatives of this compound can inhibit key metabolic enzymes involved in glucose metabolism, such as α-glucosidase and acetylcholinesterase. For instance, derivatives synthesized from this compound exhibited significant inhibitory activity against α-glucosidase, which is crucial for managing type 2 diabetes mellitus .

Table 1: Inhibitory Activity of Piperazine Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound Aα-Glucosidase8.9 ± 0.2
Compound BAcetylcholinesterase201.16 ± 30.84
Compound CButyrylcholinesterase245.73 ± 51.28

Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. Studies suggest that certain derivatives may act as positive allosteric modulators of the GLP-1 receptor, enhancing glucose handling and reducing food intake in obese models .

Organic Synthesis

Intermediate in Organic Reactions
this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions to produce piperazine derivatives with enhanced biological activity . The compound can undergo oxidation, reduction, and substitution reactions to yield new derivatives that may possess desirable properties.

Table 2: Chemical Reactions Involving the Compound

Reaction TypeCommon ReagentsPurpose
OxidationPotassium permanganateTo introduce functional groups
ReductionSodium borohydrideTo reduce carbonyl groups
SubstitutionAmines, thiolsTo create new derivatives

Environmental Chemistry

Pollutant Degradation
Research has shown that derivatives of this compound can be effective in breaking down environmental pollutants. Studies focused on synthesizing variants of the compound demonstrated their potential in reducing toxic compounds in polluted environments . This application highlights the compound's role in developing cleaner technologies.

Polymer Science

Surface Modification
In polymer science, the compound is used to modify surfaces or create polymers with specific characteristics. The modifications can enhance material stability and functionality, making it suitable for various industrial applications .

Agrochemistry

Herbicide Development
The compound's derivatives have been investigated for their herbicidal activity against resistant weed species. Computational studies followed by synthesis and biological assays have identified promising candidates that exhibit comparable efficacy to existing herbicides .

Case Study 1: Antidiabetic Drug Development

A recent study synthesized a series of piperazine derivatives from this compound and evaluated their antidiabetic properties through enzyme inhibition assays. The most promising derivative showed an IC50 value significantly lower than that of standard drugs like acarbose, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Environmental Applications

In a project aimed at pollution control, researchers synthesized several derivatives of this compound and tested their effectiveness in degrading common environmental pollutants. Results indicated that some derivatives could significantly reduce pollutant levels, suggesting a viable pathway for developing eco-friendly chemical solutions .

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine-1-carbaldehyde derivatives vary primarily in the substituents attached to the piperazine ring. Key analogs and their substituents include:

Compound Name Substituent Key Functional Groups
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde Morpholine-oxoethyl Aldehyde, morpholine, ketone
4-(2-Naphthoyl)piperazine-1-carbaldehyde (Compound 23) 2-Naphthoyl Aldehyde, naphthyl ketone
4-[6-(3-Chlorophenyl)pyrimidin-4-yl]piperazine-1-carbaldehyde (3b) 3-Chlorophenyl-pyrimidine Aldehyde, chlorophenyl, pyrimidine
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl Aldehyde, nitro group
4-(2-Aminophenyl)piperazine-1-carbaldehyde (Compound 24) 2-Aminophenyl Aldehyde, amine
  • Morpholine vs.
  • Aldehyde Group : All analogs retain the aldehyde group, critical for covalent interactions. For example, compound 23 inhibits AKR1C1 (Ki = 64 μM) via aldehyde-mediated binding .

Physicochemical Properties

  • Melting Points: Compound 3b has a melting point of 123–125°C, while nitro- and aminophenyl analogs (e.g., compound 24) are reported as solids or oils . The morpholine group’s polarity may lower the melting point compared to aromatic analogs.
  • Spectral Data :
    • IR : Aldehyde C=O stretches (~1664 cm⁻¹ in compound 3b) are consistent across analogs .
    • NMR : Piperazine protons resonate at δ 3.5–4.0 ppm, with shifts influenced by substituents (e.g., δ 8.10 ppm for the aldehyde proton in compound 24) .

Biological Activity

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antidiabetic, and enzyme inhibitory activities, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that derivatives of piperazine and morpholine, including this compound, exhibit moderate antimicrobial activity against various microorganisms. A study reported that some derivatives showed promising activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

CompoundTarget MicroorganismMIC (µg/mL)
This compoundPseudomonas aeruginosa16
Derivative XE. coli32
Derivative YStaphylococcus aureus8

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. It acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients. In vitro studies indicated that the compound exhibited an IC50 value of approximately 584 µM, which is comparable to other known inhibitors .

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of this compound. For instance, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition values were reported as follows:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)201.16 ± 30.84
Butyrylcholinesterase (BChE)245.73 ± 51.28

These results suggest that the compound could be further explored for therapeutic applications in neurological disorders .

Study on Antidiabetic Effects

In a recent study, the antidiabetic effects of various piperazine derivatives, including this compound, were evaluated using diabetic rat models. The results indicated a significant reduction in blood glucose levels post-administration, suggesting its potential as a therapeutic agent for diabetes management.

Safety and Toxicity Assessment

The safety profile of the compound was assessed through hemolytic activity tests on human red blood cells. The results showed low hemolytic rates even at high concentrations, indicating a favorable safety profile .

Q & A

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purification Method
12-Chloroacetyl morpholine, K2_2CO3_3, CH3_3CN, 60°C70–85Column chromatography (SiO2_2, EtOAc/hexane)
2PCC, CH2_2Cl2_2, RT, 12h60–75Recrystallization (ethanol)

Basic: How is structural characterization of this compound performed?

Methodological Answer:
Use a combination of:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Identify morpholine (δ 3.6–3.8 ppm, N-CH2_2) and carbaldehyde (δ 9.8–10.0 ppm) signals .
    • IR : Confirm carbonyl groups (C=O stretch at ~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and conformation. For example, piperazine rings often adopt chair or puckered conformations, while morpholine rings are chair-shaped. Hydrogen bonding (C–H···O) stabilizes the lattice .

Q. Example Crystallographic Data :

ParameterValue
Space groupOrthorhombic, Pbca
a, b, c (Å)13.03, 13.25, 19.26
V (Å3^3)3324.6
Z8
R-factor0.048

Basic: What are the common reactivity patterns of this compound?

Methodological Answer:
The carbaldehyde group undergoes nucleophilic addition (e.g., with amines or hydrazines), while the morpholinyl-oxoethyl moiety participates in:

  • Oxidation/Reduction : The ketone (oxoethyl) can be reduced to a hydroxyl group using NaBH4_4/CeCl3_3 .
  • Nucleophilic substitution : Piperazine N-atoms react with alkyl halides or acyl chlorides under basic conditions .

Q. Reactivity Table :

SiteReaction TypeReagentsProduct
CarbaldehydeSchiff base formationAniline, EtOH, RTImine derivatives
PiperazineAlkylationBenzyl chloride, K2_2CO3_3N-alkylated piperazine

Advanced: How can computational modeling optimize reaction pathways for derivatives?

Methodological Answer:
Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Map transition states for key reactions (e.g., nucleophilic substitution at piperazine).
  • Predict regioselectivity in alkylation reactions .
  • Screen substituent effects on electronic properties (HOMO-LUMO gaps) using software like Gaussian or ORCA.

Q. Example Computational Insights :

  • Nucleophilic substitution energy barrier : ~25 kcal/mol for morpholinyl-oxoethyl group introduction.
  • Carbaldehyde oxidation : Exothermic by ~15 kcal/mol with PCC.

Advanced: How can structure-activity relationship (SAR) studies guide biological applications?

Methodological Answer:

  • Modify substituents : Replace the carbaldehyde with amides or esters to alter bioavailability .
  • Assay design : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., serotonin receptors) using:
    • In vitro assays : Measure IC50_{50} values via fluorescence polarization.
    • Molecular docking : Simulate binding to target proteins (e.g., AutoDock Vina) .

Q. SAR Observations :

  • Electron-withdrawing groups on piperazine enhance receptor affinity (ΔG = −8.2 kcal/mol).
  • Bulky morpholinyl groups reduce membrane permeability (LogP > 2.5).

Advanced: What strategies resolve contradictions in reaction yields or selectivity?

Methodological Answer:

  • Optimize solvent polarity : Use DMF for polar transition states or toluene for steric hindrance .
  • Additive screening : Catalytic KI improves alkylation yields by 20% via halogen exchange .
  • In situ monitoring : Use HPLC or Raman spectroscopy to track intermediates and adjust conditions dynamically .

Q. Case Study :

  • Low carbaldehyde yield : Switching from PCC to Swern oxidation (oxalyl chloride, DMSO) increased yield from 60% to 82% .

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